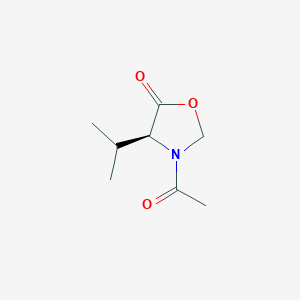
(4S)-4-Isopropyl-3-acetyloxazolidine-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S)-4-Isopropyl-3-acetyloxazolidine-5-one, commonly known as IAox, is a chemical compound that has been in the spotlight for its potential applications in scientific research. IAox is a chiral molecule that belongs to the family of oxazolidines, which are known for their diverse biological activities. IAox has been shown to exhibit unique properties that make it a promising candidate for various research applications.
Mecanismo De Acción
The mechanism of action of IAox is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological pathways. IAox has been shown to inhibit the activity of enzymes involved in the biosynthesis of bacterial and fungal cell walls, making it a potential candidate for the development of new antibiotics. IAox has also been shown to inhibit the activity of enzymes involved in the replication of viruses, making it a potential candidate for the development of new antiviral drugs.
Efectos Bioquímicos Y Fisiológicos
IAox has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including drug-resistant strains. IAox has also been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, IAox has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain relievers.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
IAox has several advantages for lab experiments. It is readily available in large quantities, making it easy to obtain for research purposes. It is also a chiral molecule, which makes it a valuable tool for the preparation of chiral compounds. However, IAox has some limitations for lab experiments. It is a relatively new compound, and its properties are not fully understood. Additionally, IAox can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on IAox. One potential direction is the development of new antibiotics based on IAox. IAox has been shown to inhibit the activity of enzymes involved in bacterial and fungal cell wall biosynthesis, making it a potential candidate for the development of new antibiotics. Another potential direction is the development of new antiviral drugs based on IAox. IAox has been shown to inhibit the activity of enzymes involved in viral replication, making it a potential candidate for the development of new antiviral drugs. Finally, IAox can be used as a chiral auxiliary in asymmetric synthesis, which is a powerful tool for the preparation of chiral compounds. The development of new methods for the use of IAox as a chiral auxiliary could have significant implications for the synthesis of new bioactive molecules.
Métodos De Síntesis
The synthesis of IAox involves the reaction of isobutyraldehyde and acetone in the presence of a chiral catalyst. The reaction takes place under mild conditions and produces IAox as a single diastereomer with high enantiomeric purity. The synthesis method has been optimized to produce IAox in large quantities, making it readily available for scientific research.
Aplicaciones Científicas De Investigación
IAox has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including antiviral, antibacterial, antifungal, and anticancer properties. IAox has been used as a building block for the synthesis of various bioactive molecules, including natural products and pharmaceuticals. It has also been used as a chiral auxiliary in asymmetric synthesis, which is a powerful tool for the preparation of chiral compounds.
Propiedades
Número CAS |
125679-71-2 |
|---|---|
Nombre del producto |
(4S)-4-Isopropyl-3-acetyloxazolidine-5-one |
Fórmula molecular |
C8H13NO3 |
Peso molecular |
171.19 g/mol |
Nombre IUPAC |
(4S)-3-acetyl-4-propan-2-yl-1,3-oxazolidin-5-one |
InChI |
InChI=1S/C8H13NO3/c1-5(2)7-8(11)12-4-9(7)6(3)10/h5,7H,4H2,1-3H3/t7-/m0/s1 |
Clave InChI |
QOSOTPZRTCWDOH-ZETCQYMHSA-N |
SMILES isomérico |
CC(C)[C@H]1C(=O)OCN1C(=O)C |
SMILES |
CC(C)C1C(=O)OCN1C(=O)C |
SMILES canónico |
CC(C)C1C(=O)OCN1C(=O)C |
Sinónimos |
5-Oxazolidinone, 3-acetyl-4-(1-methylethyl)-, (4S)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



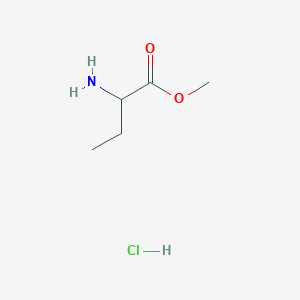
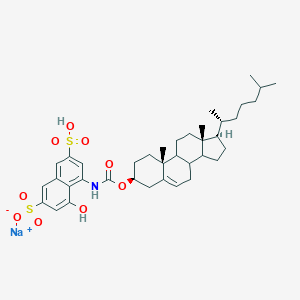
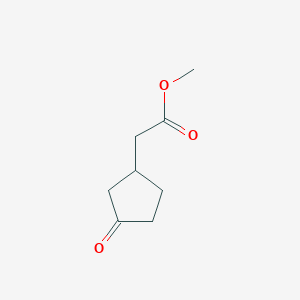
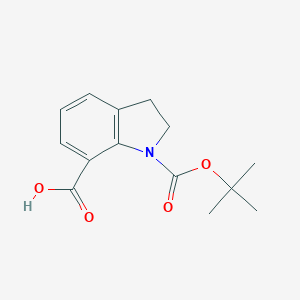
![acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]-](/img/structure/B141802.png)
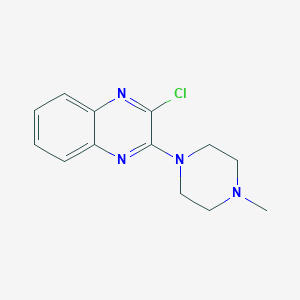
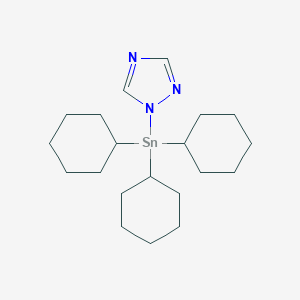
![5-Cyclohexyloxy-4-cyclohexyloxycarbonyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B141824.png)
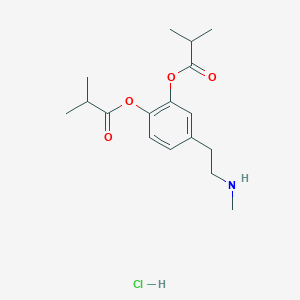
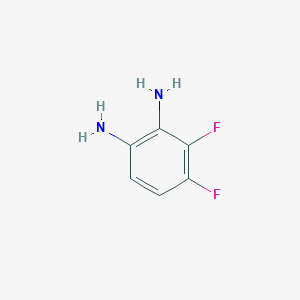
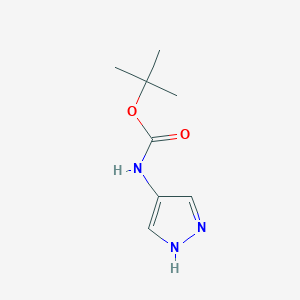
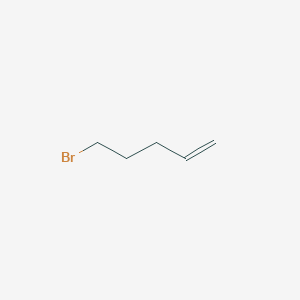
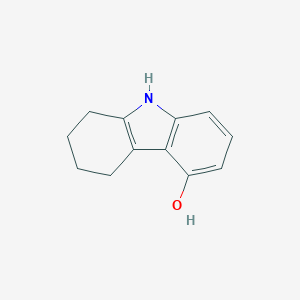
![2,7-Bis(bromomethyl)-5,10-dihydroxypyrimido[4,5-g]quinazoline-4,9(3H,8H)-dione](/img/structure/B141835.png)